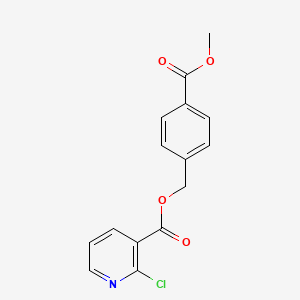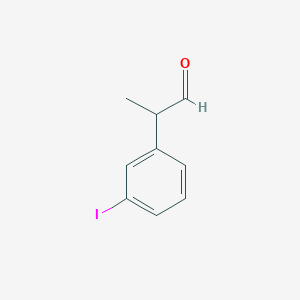
2-(3-Iodophenyl)propanal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-Iodophenyl)propanal is an organic compound characterized by the presence of an iodine atom attached to a phenyl ringThis compound has a molecular formula of C9H9IO and a molecular weight of 260.1 g/mol.
Preparation Methods
2-(3-Iodophenyl)propanal can be synthesized by the reaction of 3-iodo-phenylacetonitrile with sodium hydride and then with paraformaldehyde. The product can be further purified by recrystallization. This compound is highly reactive due to the presence of the iodine atom, which makes it a useful reagent for organic synthesis. Industrial production methods typically involve similar synthetic routes but on a larger scale, ensuring the purity and consistency required for various applications.
Chemical Reactions Analysis
2-(3-Iodophenyl)propanal undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to produce alcohols.
Substitution: Nucleophilic substitution reactions can occur, where the iodine atom is replaced by other nucleophiles such as amines or thiols.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
For example, it can be used as a reagent for the synthesis of various organic compounds, such as aryl ketones, alcohols, and amines. In medicinal chemistry, it is used in the development of new pharmaceuticals and therapeutic agents due to its unique reactivity and functional properties.
Mechanism of Action
The mechanism by which 2-(3-Iodophenyl)propanal exerts its effects involves its reactivity due to the presence of the iodine atom attached to the phenyl ring. This reactivity allows it to participate in various chemical reactions, making it a valuable reagent in organic synthesis. The molecular targets and pathways involved depend on the specific reactions and applications in which it is used.
Comparison with Similar Compounds
2-(3-Iodophenyl)propanal can be compared with other similar compounds, such as 3-iodobenzaldehyde and 3-iodo-α-tolualdehyde. These compounds share similar structural features, including the presence of an iodine atom attached to a phenyl ring. this compound is unique due to its specific reactivity and applications in scientific research and industry.
Properties
Molecular Formula |
C9H9IO |
|---|---|
Molecular Weight |
260.07 g/mol |
IUPAC Name |
2-(3-iodophenyl)propanal |
InChI |
InChI=1S/C9H9IO/c1-7(6-11)8-3-2-4-9(10)5-8/h2-7H,1H3 |
InChI Key |
HLEFHBSZFVECTP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C=O)C1=CC(=CC=C1)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


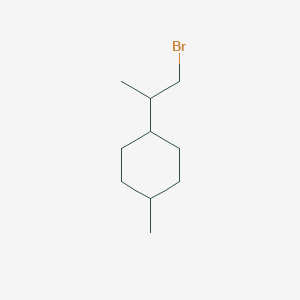
![O-[(3-Fluoro-4-pyridyl)methyl]hydroxylamine](/img/structure/B13557770.png)
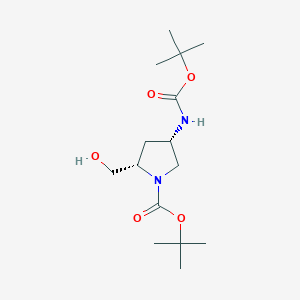

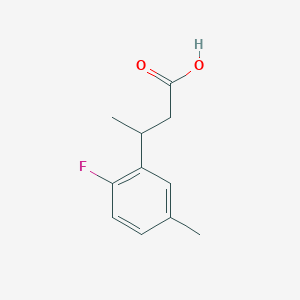
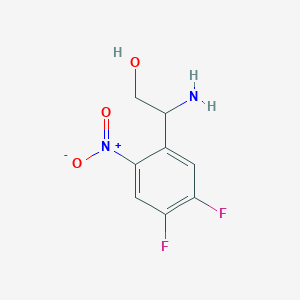
![N-[2-(3,4,5-trimethoxyphenyl)ethyl]hydroxylamine](/img/structure/B13557802.png)
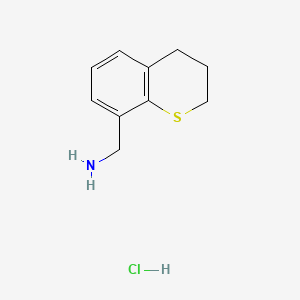
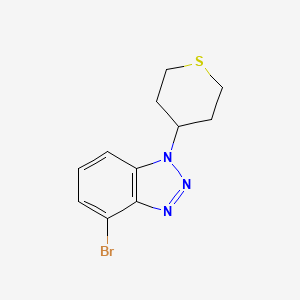

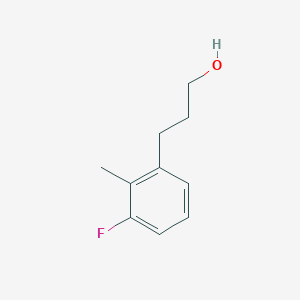
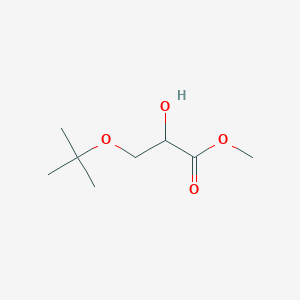
![Tert-butyl3-amino-octahydrocyclopenta[b]pyrrole-1-carboxylatehydrochloride](/img/structure/B13557830.png)
